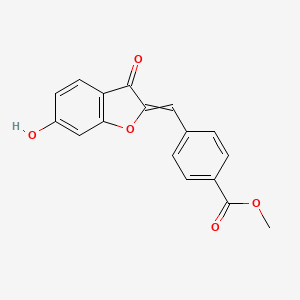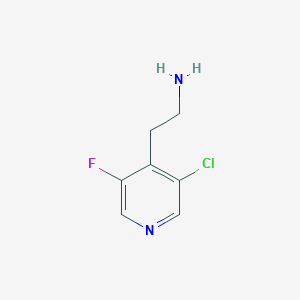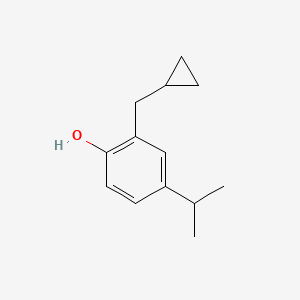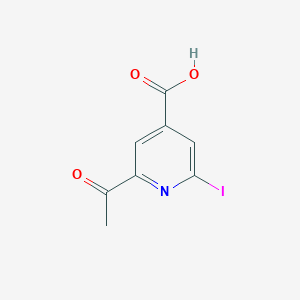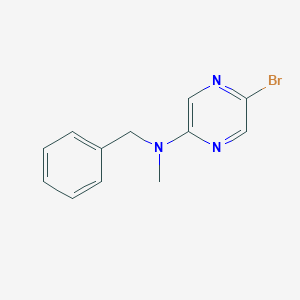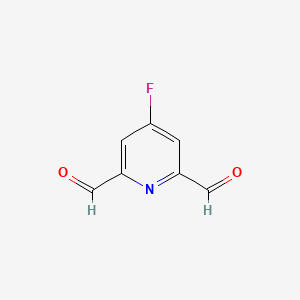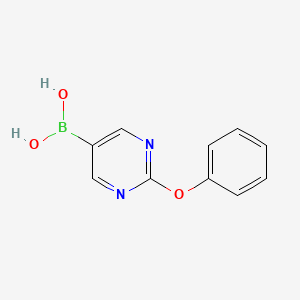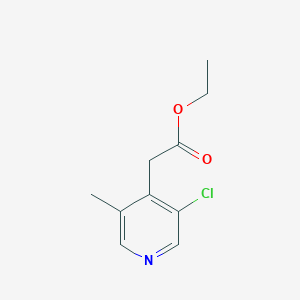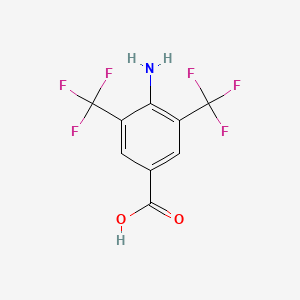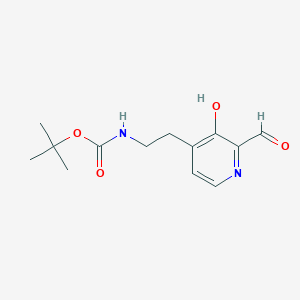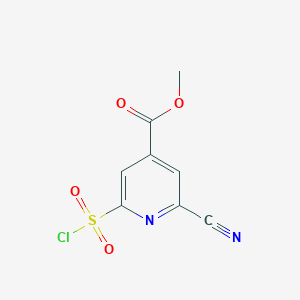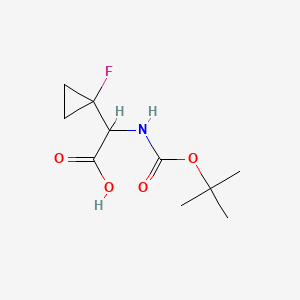
2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorocyclopropyl moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Fluorocyclopropyl Moiety: The fluorocyclopropyl group is introduced via cyclopropanation reactions using fluorinated reagents.
Coupling Reaction: The protected amino acid is then coupled with the fluorocyclopropyl intermediate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Deprotected Amine: Resulting from Boc deprotection.
Substituted Derivatives: Formed through nucleophilic substitution.
Oxidized and Reduced Products: Depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid involves its interaction with specific molecular targets. The fluorocyclopropyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The Boc group provides stability and protection during synthetic processes, which can be removed under controlled conditions to reveal the active amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(1-trifluoromethylcyclobutyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(1-(trifluoromethyl)cyclobutyl)acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H16FNO4 |
|---|---|
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
2-(1-fluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(11)4-5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14) |
Clé InChI |
FWSOIQAMTAFRFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


